![molecular formula C13H11N3O2S2 B2365673 N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide CAS No. 2380068-55-1](/img/structure/B2365673.png)
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide is a heterocyclic compound that combines furan, thiophene, and thiadiazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. The process often includes:
Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) to form thiophene derivatives.
Introduction of the furan ring: Furan derivatives can be synthesized via the Feist-Benary synthesis, which involves the reaction of α-haloketones with β-dicarbonyl compounds.
Construction of the thiadiazole ring: This is often done through the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize environmental impact .
化学反应分析
Types of Reactions
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and furans, respectively.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, dihydro derivatives, and various substituted thiophene and furan compounds .
科学研究应用
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
Thiophene derivatives: These include compounds like thiophene-2-carboxamide and thiophene-3-carboxamide, which also exhibit significant biological activities.
Furan derivatives: Compounds such as furan-2-carboxamide and furan-3-carboxamide are similar in structure and function.
Thiadiazole derivatives: Examples include 4-methylthiadiazole-5-carboxamide and 4-ethylthiadiazole-5-carboxamide.
Uniqueness
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide is unique due to its combination of furan, thiophene, and thiadiazole moieties, which confer a broad spectrum of biological activities and potential therapeutic applications .
属性
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c1-8-12(20-16-15-8)13(17)14-5-11-4-10(7-19-11)9-2-3-18-6-9/h2-4,6-7H,5H2,1H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWQAGZIPHCIBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CC(=CS2)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
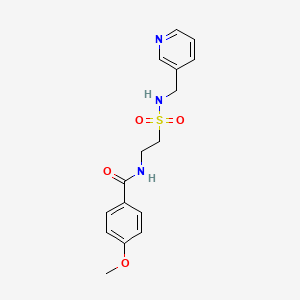


![1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2365596.png)

![4-[1-[1-(Methoxymethyl)cyclopentanecarbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2365599.png)

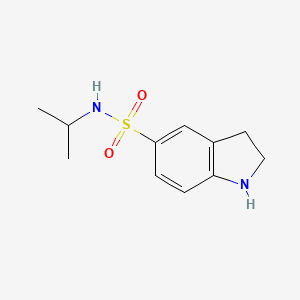
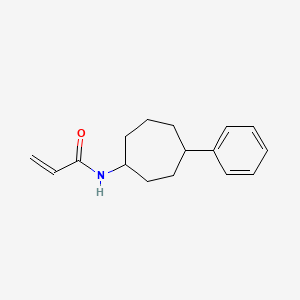
![N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-4-phenyloxane-4-carboxamide](/img/structure/B2365606.png)
![N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide](/img/structure/B2365607.png)
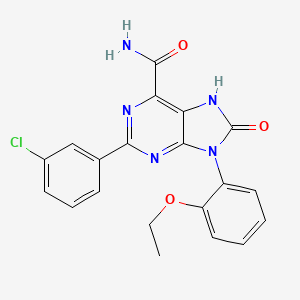
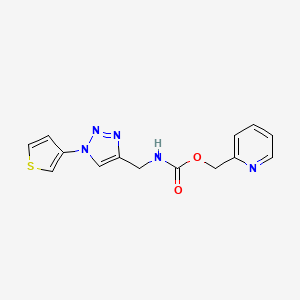
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2365611.png)
